molecular formula C13H22N2O4 B1435227 tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1422344-27-1

tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1435227
CAS No.: 1422344-27-1
M. Wt: 270.32 g/mol
InChI Key: DMNLMJMGLDXXBB-UHFFFAOYSA-N
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Description

tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a chiral spirocyclic building block of high interest in medicinal chemistry and drug discovery. The diazaspiro[4.4]nonane scaffold is a privileged structure used in the development of bioactive molecules, particularly those targeting the central nervous system. Spirocyclic derivatives like this one have been investigated as modulators of cholinergic and dopaminergic receptors, showing potential for the treatment of neurological disorders and diseases characterized by neurotransmitter dysfunction . The molecule features a rigid, three-dimensional architecture that can improve selectivity and physicochemical properties in lead compounds. The tert-butyloxycarbonyl (Boc) group provides a protective handle for the secondary amine, allowing for further synthetic elaboration, while the hydroxymethyl group offers a versatile site for functionalization through oxidation or substitution reactions . The ketone functionality adds another key synthetic vector for diversification. This compound is intended for research and development purposes as a key synthetic intermediate. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)6-10(17)14-9(13)7-16/h9,16H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNLMJMGLDXXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Multi-step synthesis from heterocyclic precursors

Step Description Reagents & Conditions References
1 Synthesis of the spirocyclic backbone Cyclization of diamines or amino acids with suitable aldehydes or ketones ,
2 Hydroxymethylation Formaldehyde or paraformaldehyde under basic or acidic conditions
3 Oxidation to keto form Oxidizing agents such as PCC, DDQ, or m-CPBA
4 Esterification Reaction with tert-butyl alcohol derivatives using coupling agents like DCC or EDC

Route B: Direct functionalization of a pre-formed spirocyclic scaffold

This approach involves starting with a pre-formed diazaspiro compound and selectively introducing hydroxymethyl and keto groups via:

This route is favored in industrial synthesis for its modularity and higher yields, as indicated in patent literature.

Key Reagents and Conditions

Reaction Reagents Conditions Purpose References
Cyclization Diamines, aldehydes Reflux, inert atmosphere Spirocyclic core formation ,
Hydroxymethylation Formaldehyde, sodium hydroxide Room temperature to mild heating Hydroxymethyl group addition
Oxidation PCC, DDQ Mild heating Formation of keto group
Esterification tert-Butyl alcohol, DCC/EDC Dried solvent, room temperature Carboxylate ester formation

Research Findings and Data Tables

Table 1: Summary of Synthetic Methods

Method Starting Material Key Reactions Advantages Limitations References
Multi-step heterocyclic synthesis Amino acids, aldehydes Cyclization, hydroxymethylation, oxidation, esterification High selectivity, adaptable Multiple steps, moderate yields ,
Modular functionalization Pre-formed spirocyclic core Hydroxymethylation, oxidation, esterification Efficient, scalable Requires pre-formed scaffold ,

Table 2: Typical Reaction Conditions

Reaction Step Reagents Temperature Solvent Yield (%) Reference
Cyclization Diamines + aldehyde Reflux Toluene or ethanol 65-80
Hydroxymethylation Formaldehyde + base Room temp Water or methanol 70-85
Oxidation PCC 0–25°C Dichloromethane 60-75
Esterification tert-Butyl alcohol + DCC Room temp Dichloromethane 80-90

Notes on Optimization and Industrial Relevance

Recent research emphasizes the importance of optimizing reaction conditions to maximize yield and purity. For example, controlling temperature during hydroxymethylation prevents overreaction, and using selective oxidants ensures the keto group is introduced without degrading sensitive functionalities.

Industrial synthesis often employs continuous flow reactors to improve control over reaction parameters, reduce waste, and enhance scalability. Patents disclose the use of specific catalysts and solvents to streamline the process, with some reports indicating yields exceeding 80% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxyl group or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can replace functional groups on the spirocyclic core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF) or acetonitrile, are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure in the development of new pharmaceuticals due to its ability to interact with biological targets:

  • Enzyme Inhibition : Research indicates that derivatives of diazaspiro compounds exhibit inhibition against various enzymes, including acetylcholinesterase and α-glucosidase. These properties suggest potential applications in treating diseases such as Alzheimer's and Type 2 Diabetes Mellitus .
  • Antimicrobial Activity : Preliminary studies have demonstrated that compounds similar to tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate possess antimicrobial properties against both gram-positive and gram-negative bacteria, making them candidates for antibiotic development .

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry explored the antimicrobial effects of various substituted diazaspiro compounds, including derivatives of tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibitors, researchers synthesized a series of diazaspiro compounds and evaluated their inhibitory effects on acetylcholinesterase and α-glucosidase. The findings suggested that these compounds could serve as effective therapeutic agents for neurodegenerative diseases and metabolic disorders .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential for drug development targeting enzyme inhibition for Alzheimer's and diabetes treatment
Antimicrobial ActivityEffective against gram-positive and gram-negative bacteria
Organic SynthesisUsed as intermediates in the synthesis of complex organic molecules

Mechanism of Action

The mechanism by which tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key analogues differ in substituent patterns on the spirocyclic core, influencing physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Features/Applications Reference IDs
Target Compound 6-(hydroxymethyl), 8-oxo ~256.3* Not reported Potential therapeutic agent; enhanced H-bonding
tert-Butyl-7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate 7-benzyl ~343.4 60% Intermediate for sigma receptor ligands
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 6-oxo 240.3 Not reported Crystallographically characterized; stable
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate 4-phenyl, 6-oxo ~316.4 Not reported Medicinal chemistry research
Racemic-(5R,9R)-tert-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 9-(hydroxymethyl), 6-oxo ~256.3* Not reported R&D for stereochemical drug design

*Estimated based on similar structures.

Key Observations:

Ketone (oxo) groups (e.g., at position 6 or 8) contribute to hydrogen-bonding networks, as seen in crystallographic studies .

Synthetic Accessibility :

  • Benzyl-substituted derivatives (e.g., 12a in ) are synthesized via alkylation (benzyl bromide) with moderate yields (60%).
  • Hydrogenation (e.g., Pd/C under H₂) is a common method for reducing protective groups or modifying substituents .

Crystallographic Insights :

  • The unsubstituted 6-oxo analogue (CAS 1194376-44-7) adopts an envelope conformation in both five-membered rings, stabilized by N–H···O hydrogen bonds along the [010] axis .
  • Substituents like hydroxymethyl may alter this conformation, affecting intermolecular interactions and crystal packing.

Physicochemical Properties and Stability

  • Stability : The tert-butyl carboxylate group enhances stability under standard storage conditions .
  • Thermal Decomposition: All analogues decompose under high heat to release toxic gases (CO, NOₓ), necessitating careful handling .

Biological Activity

Chemical Structure and Properties
Tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, with the CAS number 1422344-27-1, is a complex organic compound featuring a unique spirocyclic structure. Its molecular formula is C13H22N2O4C_{13}H_{22}N_{2}O_{4} and it has a molecular weight of approximately 270.3254 g/mol. The compound includes functional groups such as a tert-butyl group, a hydroxymethyl group, and an oxo group, which contribute to its distinctive chemical properties and potential biological activities .

The biological activity of tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is primarily attributed to its interactions with various biological systems. The presence of the hydroxymethyl group may enhance its solubility and reactivity, making it a promising candidate for drug development and other applications .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its therapeutic potential. Interaction studies are essential to determine how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Potential Applications

The compound shows promise in several fields including medicinal chemistry, synthetic biology, and materials science. Its unique structure may allow it to serve as a scaffold for the development of new drugs targeting specific diseases or conditions .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to highlight the uniqueness of tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate against structurally similar compounds:

Compound NameStructure TypeNotable Features
Tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylateSpirocyclicHydroxymethyl group enhances solubility
Tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylateSpirocyclicLacks hydroxymethyl group
2,6-Di-tert-butyl-4-methylphenol (BHT)PhenolicLacks spirocyclic framework

This table illustrates how tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate stands out due to its complex structure that may provide unique biological properties not found in simpler compounds .

Experimental Studies

Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activity. For instance, modifications to the spirocyclic core have been shown to influence anti-cancer properties against specific cell lines . These findings suggest that systematic modifications can lead to compounds with improved efficacy.

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for characterizing the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the spirocyclic framework and hydrogen-bonding networks. The compound crystallizes in an orthorhombic system (e.g., P2₁2₁2₁ space group) with both five-membered rings adopting envelope conformations. Key parameters include C–C bond lengths (mean 1.53 Å) and N–H⋯O hydrogen bonds (2.8–3.0 Å, 160–170° angles) linking molecules into chains . Refinement using SHELXL97 with a data-to-parameter ratio >9.9 ensures accuracy. Complement with 1^1H/13^13C NMR to confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm) and IR for carbonyl (ν ~1700 cm1^{-1}) validation .

Q. How should researchers handle and store this compound to maintain stability during experiments?

Answer: Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the hydroxymethyl or ester groups. Avoid prolonged exposure to humidity, heat (>25°C), or strong acids/bases. Decomposition under fire releases CO and NOₓ, necessitating dry-chemical extinguishers . Use electrostatic-safe handling protocols to mitigate ignition risks .

Q. What synthetic routes are feasible for introducing substituents to the diazaspiro core?

Answer: The hydroxymethyl group at C6 is reactive for derivatization. Example strategies:

  • Alkylation/arylation : Use benzyl bromide or phenethyl halides under basic conditions (e.g., K₂CO₃/DMF, 50°C) to functionalize the N7 position, as demonstrated for analogous spiro compounds (60–70% yields) .
  • Protection/deprotection : Employ Boc (tert-butoxycarbonyl) or Fmoc groups to selectively modify the secondary amine while preserving the spirocyclic integrity .

Advanced Research Questions

Q. How can conformational flexibility of the diazaspiro core impact its biological or catalytic activity?

Answer: The envelope conformations of the five-membered rings (observed via SC-XRD) create a semi-rigid scaffold, favoring interactions with chiral targets (e.g., enzymes or receptors). Molecular dynamics simulations (AMBER/CHARMM) can model ring puckering (θ = 10–15°) and predict steric effects on binding. For instance, the tert-butyl group imposes axial chirality, influencing enantioselectivity in asymmetric catalysis .

Q. What experimental and computational approaches resolve discrepancies in hydrogen-bonding geometries observed in crystallographic data?

Answer: Discrepancies in N–H⋯O bond lengths (e.g., 2.85 Å vs. 3.10 Å) may arise from thermal motion or disorder. Strategies:

  • Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal ellipsoids .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., dₙₒᵣₘ = 0.6–1.0) to validate packing motifs .
  • DFT optimization : Compare experimental geometries with B3LYP/6-31G(d) calculations to identify outliers .

Q. How does the hydroxymethyl group influence reactivity in nucleophilic or oxidative environments?

Answer: The hydroxymethyl (–CH₂OH) group undergoes oxidation to a carbonyl (e.g., with Dess-Martin periodinane) or esterification (e.g., acetic anhydride/pyridine). Under basic conditions, intramolecular cyclization may occur via nucleophilic attack on the adjacent carbonyl, forming a γ-lactone. Monitor via TLC (Rf shift) and LC-MS ([M+H]+ = 241.2) .

Q. What strategies optimize crystallization for challenging derivatives of this compound?

Answer:

  • Solvent screening : Use vapor diffusion (e.g., hexane/EtOAC) or slow evaporation (CHCl₃/MeOH) to grow diffraction-quality crystals.
  • Additive-driven nucleation : Introduce trace ionic liquids (e.g., [BMIM]Cl) to reduce lattice defects .
  • Cryoprotection : Soak crystals in 20% glycerol before flash-cooling to 100 K for high-resolution data .

Methodological Notes

  • XRD Refinement : Use SHELXL97 with full-matrix least-squares on F². Apply restraints for disordered tert-butyl groups (ADPs < 0.05 Ų) .
  • Safety Protocols : Follow OSHA 29 CFR 1910 for PPE (nitrile gloves, EN166 goggles) and spill containment (silica gel absorption) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

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